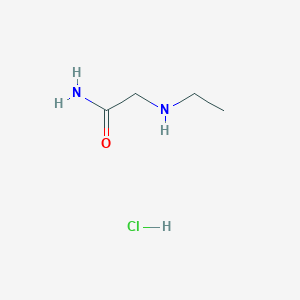

2-(Ethylamino)acetamide hydrochloride

CAS No.: 6913-24-2

Cat. No.: VC2909014

Molecular Formula: C4H11ClN2O

Molecular Weight: 138.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6913-24-2 |

|---|---|

| Molecular Formula | C4H11ClN2O |

| Molecular Weight | 138.59 g/mol |

| IUPAC Name | 2-(ethylamino)acetamide;hydrochloride |

| Standard InChI | InChI=1S/C4H10N2O.ClH/c1-2-6-3-4(5)7;/h6H,2-3H2,1H3,(H2,5,7);1H |

| Standard InChI Key | IOXKQKDKMDLZJW-UHFFFAOYSA-N |

| SMILES | CCNCC(=O)N.Cl |

| Canonical SMILES | CCNCC(=O)N.Cl |

Introduction

Chemical Properties and Structure

2-(Ethylamino)acetamide hydrochloride is characterized by a well-defined molecular structure that determines its chemical behavior and reactivity. The compound's fundamental properties are outlined in the table below:

| Property | Value |

|---|---|

| CAS Number | 6913-24-2 |

| Molecular Formula | C4H11ClN2O |

| Molecular Weight | 138.59 g/mol |

| SMILES Notation | CCNCC(=O)N.Cl |

| InChI | InChI=1S/C4H10N2O/c1-2-6-3-4(5)7/h6H,2-3H2,1H3,(H2,5,7) |

| InChIKey | SNFFHBJWQFQMBC-UHFFFAOYSA-N |

| Physical State | White crystalline solid |

| Solubility | Water-soluble |

The molecular structure of 2-(Ethylamino)acetamide hydrochloride consists of an ethylamino group (CH3CH2NH-) attached to an acetamide moiety (-CH2CONH2), with the nitrogen of the ethylamino group forming a salt with hydrochloric acid. This arrangement gives the compound its characteristic reactivity pattern and influences its behavior in various chemical and biological systems .

The compound's structure features several functional groups that contribute to its chemical versatility. The primary amide group can participate in various condensation reactions, while the secondary amine functionality (as the hydrochloride salt) can engage in nucleophilic substitution reactions under appropriate conditions. The presence of these reactive centers makes 2-(Ethylamino)acetamide hydrochloride a valuable building block in organic synthesis.

Synthesis Methods

The synthesis of 2-(Ethylamino)acetamide hydrochloride can be accomplished through several routes, providing flexibility depending on the availability of starting materials and desired purity levels. These synthetic approaches typically involve straightforward chemical transformations that can be conducted in standard laboratory settings.

Reaction of Ethylamine with Chloroacetic Acid Derivatives

The primary method for synthesizing 2-(Ethylamino)acetamide hydrochloride involves the reaction of ethylamine with chloroacetic acid or its derivatives. This nucleophilic substitution reaction proceeds via the displacement of the chloride leaving group by the ethylamine nucleophile. The resultant product is then converted to the hydrochloride salt through the addition of hydrochloric acid.

The reaction can be represented as follows:

-

CH3CH2NH2 + ClCH2CONH2 → CH3CH2NHCH2CONH2 + HCl

-

CH3CH2NHCH2CONH2 + HCl → CH3CH2NHCH2CONH2·HCl

This synthetic route is advantageous due to its simplicity, relatively mild reaction conditions, and the commercial availability of the required starting materials. The reaction typically proceeds with good yields, making it suitable for both laboratory-scale synthesis and potential industrial applications.

Alternative Synthetic Approaches

Alternative methods may involve the amidation of ethylaminoacetic acid derivatives or the reduction of corresponding nitrile compounds. These approaches offer additional flexibility in the synthetic strategy, particularly when specific functional group transformations are required to achieve the desired product.

Applications and Biological Activities

2-(Ethylamino)acetamide hydrochloride demonstrates versatility across multiple domains, making it valuable in both research and practical applications. Its unique chemical properties contribute to its utility in various fields.

Chemical Synthesis Applications

As a bifunctional molecule containing both amine and amide groups, 2-(Ethylamino)acetamide hydrochloride serves as an important intermediate in the synthesis of more complex organic compounds. Its water solubility makes it particularly useful in aqueous-phase reactions, while its reactivity pattern allows for selective transformations at either the amine or amide functionality.

In organic synthesis, the compound can function as:

-

A building block for heterocyclic compound synthesis

-

An intermediate in pharmaceutical compound development

-

A reagent in peptide and peptidomimetic synthesis

-

A precursor for specialized surfactants and other industrial chemicals

Chemical Reactions and Modifications

2-(Ethylamino)acetamide hydrochloride can undergo a range of chemical transformations, reflecting its reactive functional groups. These reactions provide pathways for creating derivatives with modified properties and functions.

Reactions at the Amine Group

The secondary amine functionality, once freed from its hydrochloride salt form, can participate in various reactions:

-

Alkylation reactions to form tertiary amines

-

Acylation to form amides

-

Reductive amination with aldehydes or ketones

-

Formation of Schiff bases

-

Complexation with metal ions

Reactions at the Amide Group

The amide portion of the molecule can undergo typical amide chemistry:

-

Hydrolysis to form carboxylic acids

-

Reduction to form amines

-

Dehydration to form nitriles

-

Transamidation reactions

-

Hofmann rearrangement

These reaction pathways demonstrate the compound's synthetic versatility and explain its value as a chemical intermediate in various applications.

Physical Characteristics and Analytical Data

The physical properties of 2-(Ethylamino)acetamide hydrochloride influence its handling, storage, and application in various contexts. Understanding these characteristics is essential for researchers and technicians working with this compound.

Physical Properties

2-(Ethylamino)acetamide hydrochloride typically exists as a white crystalline solid at room temperature. It demonstrates good stability under normal storage conditions but, like many hydrochloride salts, may be hygroscopic. The compound shows excellent solubility in water, moderate solubility in lower alcohols, and limited solubility in less polar organic solvents.

Spectroscopic and Analytical Data

Mass spectrometry data reveals characteristic fragmentation patterns for 2-(Ethylamino)acetamide. The predicted collision cross-section data for various adducts provides valuable information for analytical identification:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 103.08659 | 119.9 |

| [M+Na]+ | 125.06853 | 128.1 |

| [M+NH4]+ | 120.11314 | 127.4 |

| [M+K]+ | 141.04247 | 124.0 |

| [M-H]- | 101.07204 | 119.8 |

| [M+Na-2H]- | 123.05398 | 123.4 |

| [M]+ | 102.07877 | 120.5 |

| [M]- | 102.07986 | 120.5 |

These spectroscopic parameters facilitate the identification and quantification of the compound in complex mixtures and can be valuable for quality control purposes in research and industrial settings .

Comparison with Related Compounds

To better understand the properties and applications of 2-(Ethylamino)acetamide hydrochloride, it is useful to examine its relationship with structurally similar compounds. This comparative analysis highlights the impact of structural variations on chemical behavior and potential applications.

Structural Analogs

Several compounds share structural similarities with 2-(Ethylamino)acetamide hydrochloride, including:

-

N-(4-acetamidophenyl)-2-(ethylamino)acetamide hydrochloride, which incorporates an additional acetamidophenyl group, resulting in more complex biological interactions .

-

N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide Hydrochloride, which features a dimethylphenyl group and an additional methyl substitution on the amine nitrogen, altering its steric properties and reactivity profile .

These structural variations produce compounds with distinct chemical properties and biological activities, illustrating how minor modifications to the base structure can significantly impact functionality .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume